1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and ketones, which undergo cyclization and functional group transformations under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the pyrroloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the carbonyl group may produce secondary alcohols.
Scientific Research Applications
1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidinyl-1-oxyl (TEMPOL): A stable free radical used in organic synthesis and as an antioxidant.
2-naphthalenemethanol, decahydro-α,α,4a-trimethyl-8-methylene-: A compound with a similar structural motif used in various chemical applications.
Uniqueness
1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. Its pyrroloquinoline core is particularly noteworthy for its role in various biochemical processes and its potential as a pharmacophore in drug design.
Properties
Molecular Formula |
C23H23NO3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-hydroxy-6,9,11,11-tetramethyl-3-phenacyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C23H23NO3/c1-14-10-17-15(2)12-22(3,4)24-20(17)18(11-14)23(27,21(24)26)13-19(25)16-8-6-5-7-9-16/h5-12,27H,13H2,1-4H3 |
InChI Key |
UTMWNMSZMKKKNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(C(=O)N3C(C=C2C)(C)C)(CC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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